![molecular formula C6H16N2O2Pt+2 B12321014 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is a complex compound that features a platinum center coordinated with azanidylcyclohexyl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate typically involves the reaction of platinum salts with azanidylcyclohexyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.
Medicine
In medicine, this compound is explored for its use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties enable the creation of materials with enhanced electrical and mechanical characteristics.
Wirkmechanismus
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate involves the coordination of the platinum center with target molecules. In biological systems, the platinum center can bind to DNA, forming cross-links that disrupt cellular processes. The azanidylcyclohexyl ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand environment.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with a variety of substrates makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H16N2O2Pt+2 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate |
InChI |
InChI=1S/C6H12N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H2;/q-2;;;+4/t5-,6-;;;/m1.../s1 |
InChI-Schlüssel |
MRROQYWYIJIXRU-SKSSAGQDSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].O.O.[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].O.O.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


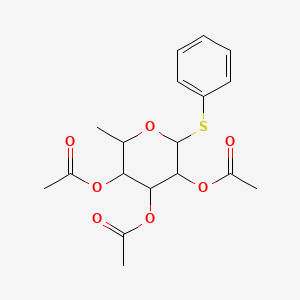
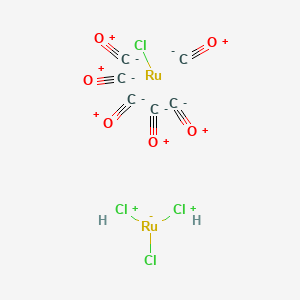
![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
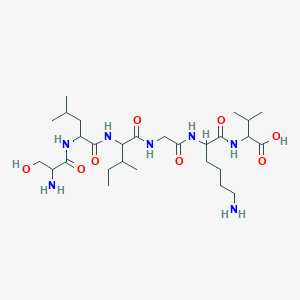
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
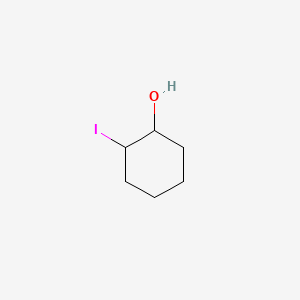
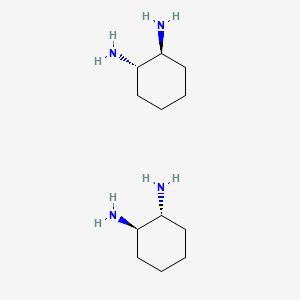
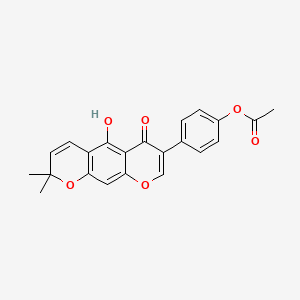
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
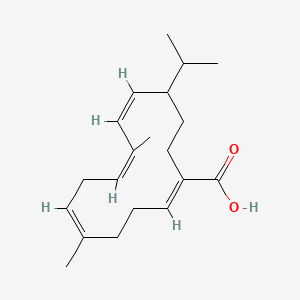
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
